molecular formula C11H11ClN2O2S B1426606 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1353000-00-6

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No. B1426606
M. Wt: 270.74 g/mol
InChI Key: BHJAPMCDFZOMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine, also known as CGP 39653, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain. In

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to block NMDA receptor-mediated synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which is a key brain region involved in learning and memory. This property has made N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 a valuable tool for studying the molecular mechanisms underlying synaptic plasticity and memory formation.

Mechanism Of Action

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 acts as a competitive antagonist of the NMDA receptor, binding to the glycine-binding site on the receptor and preventing the binding of endogenous glycine. This leads to a decrease in the activity of the NMDA receptor and a reduction in the influx of calcium ions into the postsynaptic neuron. This, in turn, leads to a decrease in the activation of downstream signaling pathways and a reduction in synaptic plasticity.

Biochemical And Physiological Effects

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating a reduction in the activity of NMDA receptors. It has also been shown to decrease the induction of LTP in the hippocampus, indicating a reduction in synaptic plasticity. In addition, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemia.

Advantages And Limitations For Lab Experiments

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 has several advantages as a research tool. It is a highly selective antagonist of the NMDA receptor, which means that it does not interfere with the activity of other glutamate receptors. It is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, there are also some limitations to its use. It can be difficult to obtain pure and stable samples of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653, and it can also be toxic at high concentrations. In addition, its effects on NMDA receptors can be influenced by factors such as the concentration of extracellular magnesium ions and the presence of other neuromodulators.

Future Directions

There are several areas of future research that could be pursued with N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653. One area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 could be used to investigate the molecular mechanisms underlying synaptic dysfunction and cognitive impairment in these conditions. Another area of interest is the development of novel NMDA receptor antagonists with improved pharmacological properties and therapeutic potential. Finally, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 could be used in combination with other drugs or interventions to explore potential synergistic effects on synaptic plasticity and cognitive function.

properties

IUPAC Name

2-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-6-3-7(12)4-8-10(6)13-11(17-8)14(2)5-9(15)16/h3-4H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJAPMCDFZOMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(C)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 6
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N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine

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